

In-Depth Technical Guide: Discovery and Synthesis of Alk-IN-6

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Compound of Interest		
Compound Name:	Alk-IN-6	
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This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Alk-IN-6**, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is compiled from publicly available scientific literature and is intended for an audience with a strong background in medicinal chemistry, pharmacology, and cancer biology.

Introduction to Alk-IN-6

Alk-IN-6 is a novel diphenylaminopyrimidine analog identified as a potent inhibitor of both wild-type and mutant forms of the ALK receptor tyrosine kinase.[1][2][3][4][5][6] Anaplastic Lymphoma Kinase is a validated therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) driven by ALK gene rearrangements. Alk-IN-6, also referred to as compound 11 in the primary literature, has demonstrated significant inhibitory activity against the wild-type ALK enzyme as well as clinically relevant mutant forms, suggesting its potential as a therapeutic agent to overcome acquired resistance to existing ALK inhibitors.[1][2][3][4][5][6]

Quantitative Biological Activity

The inhibitory potency of **Alk-IN-6** against various forms of the ALK enzyme has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Target Enzyme	IC50 (nM)
ALK (wild-type)	71
ALK F1196M	18.72
ALK F1174L	36.81

Table 1: In vitro inhibitory activity of **Alk-IN-6** against wild-type and mutant ALK kinases.[1][2][3] [4][5][6]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

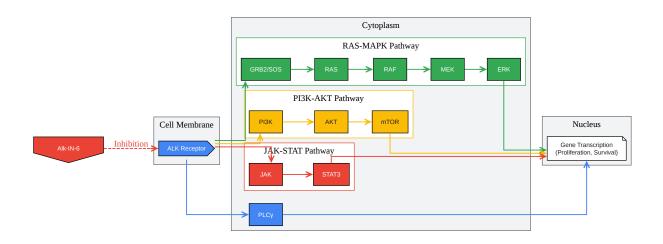
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that result in constitutive, ligand-independent activation of the ALK kinase domain. This aberrant signaling drives oncogenesis.

The key downstream signaling pathways activated by ALK include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.
- PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.
- JAK-STAT Pathway: This pathway is involved in cell survival and proliferation.
- PLCy Pathway: This pathway is also implicated in cell survival and proliferation.

Alk-IN-6 exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream oncogenic signaling pathways.





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Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by Alk-IN-6.

Experimental Protocols

The following sections provide a general overview of the experimental procedures for the synthesis and biological evaluation of **Alk-IN-6**, based on standard methodologies in the field. For the exact, detailed protocols, it is imperative to consult the primary publication: Das D, et al. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.

Chemical Synthesis of Alk-IN-6



The synthesis of **Alk-IN-6** follows a multi-step synthetic route, characteristic of the preparation of complex heterocyclic molecules. The general workflow for the synthesis of diphenylaminopyrimidine analogs is outlined below.



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Caption: General Synthetic Workflow for Diphenylaminopyrimidine Analogs.

General Procedure:

- Step 1: Synthesis of the Monosubstituted Aminopyrimidine Intermediate. This step typically
 involves the nucleophilic aromatic substitution of a dichloropyrimidine with a substituted
 aniline in the presence of a base and a suitable solvent. The reaction conditions
 (temperature, solvent, base) are optimized to favor monosubstitution.
- Step 2: Synthesis of the Disubstituted Aminopyrimidine Intermediate. The second aniline derivative is then introduced in another nucleophilic aromatic substitution reaction to displace the remaining chlorine atom on the pyrimidine ring.
- Step 3: Final Modification and Synthesis of **Alk-IN-6**. This may involve further chemical transformations, such as coupling reactions, to introduce the final desired substituents on the aniline rings.
- Purification and Characterization. The final product is purified using standard techniques such as column chromatography. The structure and purity of Alk-IN-6 are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Kinase Assay

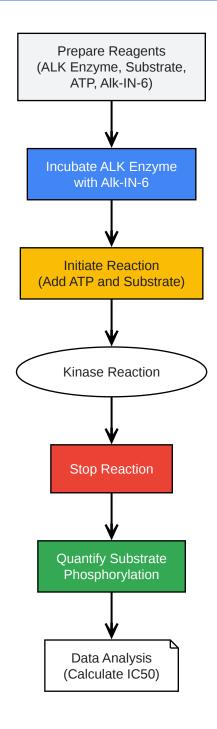
The inhibitory activity of **Alk-IN-6** against ALK and its mutants is determined using an in vitro kinase assay.



General Protocol:

- Reagents and Materials: Recombinant human ALK enzyme (wild-type and mutants), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (Alk-IN-6).
- Assay Procedure:
 - The ALK enzyme is incubated with varying concentrations of Alk-IN-6 in a kinase reaction buffer.
 - The kinase reaction is initiated by the addition of ATP and the substrate.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioisotope incorporation ([y-32P]ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of
 Alk-IN-6. The IC50 value, which is the concentration of the inhibitor required to reduce the
 enzyme activity by 50%, is then determined by fitting the dose-response data to a suitable
 sigmoidal curve.





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Caption: General Workflow for an In Vitro Kinase Assay.

Conclusion

Alk-IN-6 is a promising novel Anaplastic Lymphoma Kinase inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the enzyme. Its discovery and preclinical evaluation highlight the potential of the diphenylaminopyrimidine scaffold for the development



of next-generation ALK inhibitors. Further investigation into its pharmacokinetic properties, in vivo efficacy in various cancer models, and safety profile is warranted to fully assess its therapeutic potential. The detailed experimental protocols outlined in the primary literature provide a solid foundation for researchers to further explore the medicinal chemistry and pharmacology of this compound and its analogs.

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